molecular formula C8H6FNO B3043002 2-Fluoro-1-isocyanato-4-methylbenzene CAS No. 69941-50-0

2-Fluoro-1-isocyanato-4-methylbenzene

Cat. No.: B3043002
CAS No.: 69941-50-0
M. Wt: 151.14
InChI Key: QHXNVBHGNMZDND-UHFFFAOYSA-N
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Description

2-Fluoro-1-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isocyanate group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-isocyanato-4-methylbenzene typically involves the introduction of the isocyanate group to a fluorinated aromatic compound. One common method is the reaction of 2-Fluoro-4-methylphenylamine with phosgene (COCl2) under controlled conditions to form the isocyanate derivative. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the safe and efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-isocyanato-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Addition: Reagents include primary and secondary amines, as well as alcohols.

Major Products Formed

Scientific Research Applications

2-Fluoro-1-isocyanato-4-methylbenzene is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-isocyanato-4-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both the fluorine and isocyanate groups makes it a versatile compound for various synthetic applications .

Properties

IUPAC Name

2-fluoro-1-isocyanato-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXNVBHGNMZDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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